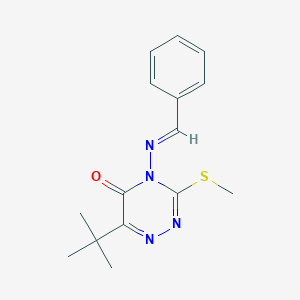

![molecular formula C19H29N3O3S B5592125 N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide](/img/structure/B5592125.png)

N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography can be used to determine the precise 3D arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and understanding the mechanisms of its reactions .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties (IR, NMR, UV-Vis, etc.) .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research has explored the design, synthesis, and pharmacological evaluation of novel sulfonamide derivatives, including structures closely related to N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide, for their potential anticonvulsant activities. Studies employing maximal electroshock shock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice have identified compounds showing promising anticonvulsant activities. Notably, certain derivatives have demonstrated significant protective indices in MES tests, indicating their potential as anticonvulsant agents (Li et al., 2015).

Antihypertensive Activity

Compounds structurally similar to N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide have been synthesized and evaluated for their antihypertensive activity. In particular, derivatives substituted with various functional groups have been screened in spontaneous hypertensive rat models, revealing some compounds' potential as antihypertensive agents. This research underscores the importance of structural modification in enhancing pharmacological activity (Caroon et al., 1981).

Antimicrobial and Detoxification Applications

Studies have also focused on the antimicrobial properties of N-halamine-coated cotton, where derivatives of N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide could potentially play a role. These materials, after undergoing chlorination, exhibit significant antimicrobial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli O157:H7. Additionally, their application in detoxifying harmful substances highlights the versatile potential of these compounds in medical and environmental safety applications (Ren et al., 2009).

Antiviral Activity

The synthesis and evaluation of N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide derivatives for antiviral activity, specifically against influenza viruses, have been reported. Certain compounds have demonstrated significant inhibitory effects, acting as potential fusion inhibitors of the influenza virus. This suggests the potential for these compounds to contribute to antiviral therapeutics, offering a new approach to treating viral infections (Göktaş et al., 2012).

Chemical Synthesis and Molecular Docking

In addition to pharmacological applications, research has delved into the chemical synthesis aspects of compounds akin to N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide. Microwave-assisted synthesis methods have been applied to create novel derivatives efficiently. Furthermore, molecular docking studies have provided insights into the interaction of these compounds with biological targets, aiding in the design of molecules with enhanced biological activity (Sayed et al., 2021).

Propiedades

IUPAC Name |

N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3S/c1-20(2)26(24,25)22-13-10-19(11-14-22)15-18(23)21(16-19)12-6-9-17-7-4-3-5-8-17/h3-5,7-8H,6,9-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTDOBBYXJQFQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC2(CC1)CC(=O)N(C2)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5592042.png)

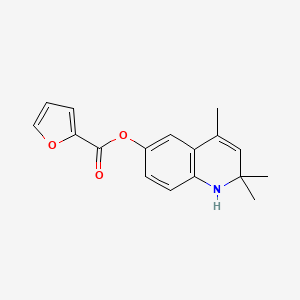

![N'-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5592068.png)

![ethyl (2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5592077.png)

![3-(4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5592083.png)

![[5-({4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-2-furyl]methanol](/img/structure/B5592089.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5592097.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5592110.png)

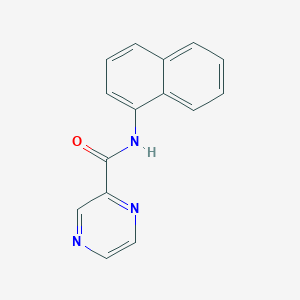

![1-{3-[(6-methyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5592117.png)

![1-{3-[(3R*,4R*)-3-(hydroxymethyl)-4-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5592119.png)

![5,5-dimethyl-5,6-dihydrotetrazolo[5,1-a]isoquinoline](/img/structure/B5592120.png)

![ethyl {[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5592145.png)